Benzyl 2-carbamoylpiperidine-1-carboxylate
Overview
Description
Benzyl 2-carbamoylpiperidine-1-carboxylate: is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring that is further substituted with a carbamoyl group and a carboxylate group. This compound is commonly used in various fields such as medical research, environmental studies, and industrial applications due to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-carbamoylpiperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature. The resulting intermediate is then treated with carbamoyl chloride to introduce the carbamoyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the reaction conditions and the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or iodomethane.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted piperidines.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 2-carbamoylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound is utilized to study enzyme inhibition and receptor binding. It is also employed in the development of new drugs and therapeutic agents.
Medicine: . It is being investigated for its use in pain management, anti-inflammatory drugs, and as a potential therapeutic agent for neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacturing of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which Benzyl 2-carbamoylpiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzyl 2-carbamoylpiperidine-1-carboxylate: is structurally similar to other piperidine derivatives such as N-benzylpiperidine and N-benzyl-2-carbamoylpiperidine .
Comparison:
This compound: has a unique combination of functional groups that contribute to its distinct chemical and biological properties.
Unlike other piperidine derivatives, it exhibits specific biological activities that make it suitable for various applications in medicine and industry.
Biological Activity
Benzyl 2-carbamoylpiperidine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a carbamoyl moiety. Its molecular formula is , with a molecular weight of approximately 262.30 g/mol. The structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme function. For instance, studies indicate that modifications to the piperidine core can significantly impact the inhibitory capacity against various enzymes (e.g., MAGL) .
- Receptor Binding : It interacts with cell surface receptors, modulating signal transduction pathways. This interaction is crucial for understanding its pharmacodynamics and therapeutic potential.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits notable biological activity:
- Antiproliferative Effects : The compound has shown promising results in inhibiting the growth of cancer cell lines. For example, it demonstrated significant antiproliferative activity against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .
- Enzyme Inhibition Potency : In studies focused on MAGL inhibition, derivatives of benzyl piperidines exhibited IC50 values as low as 0.84 µM, indicating strong competitive inhibition . This suggests that structural modifications can enhance the potency of the compound.
Data Table: Biological Activity Summary
Biological Activity | Target/Cell Line | IC50 Value (µM) |
---|---|---|
Antiproliferative | MDA-MB-231 (Breast Cancer) | 19.9 |
Antiproliferative | MCF-7 (Breast Cancer) | 75.3 |
Antiproliferative | COV318 (Ovarian Cancer) | 31.5 |
Antiproliferative | OVCAR-3 (Ovarian Cancer) | 43.9 |
MAGL Inhibition | Enzyme Target | 0.84 |
Case Studies
- Study on MAGL Inhibitors : A study investigated various benzyl piperidine derivatives for their inhibitory effects on MAGL. The findings revealed that specific substitutions on the phenyl ring significantly influenced the inhibitory capacity, emphasizing the importance of structural optimization in drug design .
- Anticancer Activity Assessment : Research conducted on the antiproliferative effects of this compound indicated its potential as a therapeutic agent against breast and ovarian cancers. The study utilized multiple cancer cell lines to evaluate efficacy and selectivity, demonstrating a favorable profile for further development .
Properties
IUPAC Name |
benzyl 2-carbamoylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-13(17)12-8-4-5-9-16(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMWIWWTWGDVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679448 | |
Record name | Benzyl 2-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940868-17-7 | |
Record name | Benzyl 2-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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